cis-2-Hexene

Beschreibung

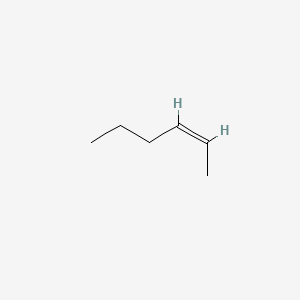

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-hex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPKRALMXUUNKS-HYXAFXHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015840 | |

| Record name | (2Z)-2-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | cis-2-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

150.0 [mmHg] | |

| Record name | cis-2-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7688-21-3 | |

| Record name | cis-2-Hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7688-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexene, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007688213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2-Hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2Z)-2-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI6O1H5J7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-Technical-Guide-to-cis-2-Hexene-Synthesis-via-the-Wittig-Reaction

Affiliation: Google Research

Abstract

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds.[1][2][3][4][5] This guide offers an in-depth technical overview of the synthesis of cis-2-hexene through the Wittig reaction, tailored for researchers, scientists, and professionals in drug development. We will explore the underlying mechanism that dictates stereoselectivity, provide detailed experimental protocols, and present quantitative data on the influence of various reaction parameters. This document aims to serve as a comprehensive resource for the controlled and efficient synthesis of cis-alkenes.

Introduction

The Wittig reaction involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide.[5][6][7][8] A key advantage of this reaction is its ability to form the double bond at a specific location without the ambiguity often associated with elimination reactions.[4] The stereochemical outcome of the reaction, yielding either the cis (Z) or trans (E) isomer, is highly dependent on the nature of the ylide and the reaction conditions.[6][9][10] For the synthesis of this compound, an unstabilized ylide is required, which preferentially leads to the Z-alkene.[3][6][7]

Reaction Mechanism and Stereoselectivity

The stereoselectivity of the Wittig reaction is a subject of extensive study. The modern consensus for reactions under salt-free conditions involves a direct [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate.[3][6][11] The formation of this four-membered ring is the stereochemistry-determining step.

-

Ylide Formation : The process begins with the deprotonation of a phosphonium salt, in this case, ethyltriphenylphosphonium bromide, by a strong base to form the phosphorus ylide.[1][7][8][12]

-

Cycloaddition : The unstabilized ylide reacts with the aldehyde (butanal) via a concerted, asynchronous [2+2] cycloaddition.[3][11] Steric interactions in the transition state favor the formation of the cis-oxaphosphetane.

-

Decomposition : The oxaphosphetane intermediate rapidly decomposes in a syn-elimination process to yield the this compound and the thermodynamically stable triphenylphosphine oxide.[10][11] The formation of the strong P=O bond is the primary driving force for the reaction.[3][10]

Under lithium-salt-free conditions, the reaction is under kinetic control, and the ratio of alkene isomers reflects the formation ratio of the diastereomeric oxaphosphetanes.[6][11] The presence of lithium salts can lead to equilibration of intermediates, potentially reducing the cis-selectivity.[6][7][11]

Caption: Mechanism of cis-alkene synthesis via the Wittig reaction.

Factors Influencing cis-Selectivity

Several factors can be manipulated to maximize the yield of the desired cis-alkene. Unstabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, are crucial for high Z-selectivity.[3][6][7]

| Parameter | Condition for High cis (Z) Selectivity | Rationale |

| Ylide Type | Unstabilized (e.g., R = alkyl) | The reaction is kinetically controlled, and the transition state leading to the cis-oxaphosphetane is sterically favored.[6][9][10] |

| Solvent | Aprotic, non-polar (e.g., THF, Diethyl Ether) | Minimizes the solvation and stabilization of charged intermediates, preserving kinetic control.[6] |

| Base/Additives | Salt-free conditions (e.g., NaHMDS, KHMDS) | Lithium salts can catalyze the equilibration of the oxaphosphetane intermediate, reducing cis-selectivity.[6][7][11] |

| Temperature | Low temperature (e.g., -78 °C to 0 °C) | Favors kinetic control and minimizes potential side reactions or intermediate equilibration. |

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from butanal and ethyltriphenylphosphonium bromide. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

4.1. Materials and Reagents

-

Ethyltriphenylphosphonium bromide (Phosphonium Salt)

-

n-Butyllithium (n-BuLi) in hexanes (Strong Base)

-

Butanal (Aldehyde)

-

Anhydrous Tetrahydrofuran (THF) (Solvent)

-

Saturated aqueous ammonium chloride (NH₄Cl) (Quenching agent)

-

Diethyl ether (Extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) (Drying agent)

4.2. Procedure

-

Ylide Generation:

-

To a flame-dried, two-neck round-bottom flask under nitrogen, add ethyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe. Cool the resulting suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation.

-

Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour.

-

-

Wittig Reaction:

-

Cool the ylide solution back down to -78 °C.

-

Slowly add a solution of butanal (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure to avoid loss of the volatile product.

-

The crude product will contain this compound and triphenylphosphine oxide. Purification can be achieved by fractional distillation to separate the low-boiling alkene from the non-volatile phosphine oxide.

-

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Wittig reaction is an exceptionally effective method for the stereoselective synthesis of this compound. By employing an unstabilized ylide under salt-free, aprotic, and low-temperature conditions, the reaction can be directed to favor the kinetic cis-product with high fidelity. The provided protocol offers a robust starting point for researchers, and the principles outlined can be adapted for the synthesis of other cis-alkenes, which are valuable intermediates in pharmaceutical and materials science research. Careful control of reaction parameters and meticulous purification are key to obtaining the desired product in high yield and isomeric purity.

References

- 1. nbinno.com [nbinno.com]

- 2. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. quora.com [quora.com]

- 10. psiberg.com [psiberg.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Stereoselective Synthesis of (Z)-hex-2-ene: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the stereoselective synthesis of (Z)-hex-2-ene, a valuable alkene in various chemical syntheses. The focus is on providing detailed experimental protocols and comparative quantitative data for the most effective and widely used methods.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with the geometry of the double bond playing a crucial role in the biological activity and physical properties of molecules. (Z)-alkenes, in particular, are important structural motifs in many natural products and pharmaceutical agents. This guide details three primary methods for the synthesis of (Z)-hex-2-ene: the partial hydrogenation of hex-2-yne using Lindlar's catalyst, the partial hydrogenation of hex-2-yne using P-2 Nickel catalyst, and the Wittig reaction. Each method is presented with a detailed experimental protocol, a summary of expected quantitative outcomes, and a discussion of the underlying chemical principles.

Partial Hydrogenation of Hex-2-yne

The partial hydrogenation of alkynes is a classical and effective method for the synthesis of (Z)-alkenes. The key to this transformation is the use of a "poisoned" catalyst that is active enough to reduce the alkyne to an alkene but sufficiently deactivated to prevent over-reduction to the corresponding alkane. The reaction proceeds via the syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, leading to the exclusive formation of the (Z)-isomer.

Lindlar's Catalyst Reduction

Lindlar's catalyst, composed of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline, is a widely used heterogeneous catalyst for the stereoselective semi-hydrogenation of alkynes to (Z)-alkenes.[1] The lead and quinoline act as catalyst poisons, moderating the activity of the palladium and preventing over-reduction.[1]

-

Apparatus: A two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet for hydrogen (e.g., connected to a hydrogen balloon), and a septum.

-

Reagents:

-

Hex-2-yne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

-

Quinoline

-

Methanol (or another suitable solvent like hexane or ethyl acetate)

-

Hydrogen gas

-

-

Procedure:

-

To the round-bottom flask, add hex-2-yne (1.0 eq).

-

Dissolve the alkyne in methanol (approx. 0.1 M solution).

-

Add Lindlar's catalyst (0.05 to 0.1 eq by weight relative to the alkyne).

-

Add a small amount of quinoline (typically 1-2 drops per gram of catalyst) to further moderate the catalyst activity.

-

Seal the flask with the septum and purge the system with hydrogen gas for 5-10 minutes.

-

Maintain a positive pressure of hydrogen gas using a balloon and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

-

Upon completion, carefully vent the excess hydrogen in a well-ventilated fume hood.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of methanol.

-

Remove the solvent from the filtrate under reduced pressure to yield crude (Z)-hex-2-ene.

-

Purify the product by fractional distillation to obtain pure (Z)-hex-2-ene.

-

P-2 Nickel Catalyst Reduction

P-2 Nickel, a nickel boride catalyst, is another effective reagent for the semi-hydrogenation of alkynes to (Z)-alkenes. It is often prepared in situ from nickel(II) acetate and sodium borohydride. The addition of ethylenediamine can enhance its stereoselectivity.

-

Apparatus: A two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas inlet for hydrogen.

-

Reagents:

-

Nickel(II) acetate tetrahydrate

-

Sodium borohydride

-

Ethanol

-

Ethylenediamine (optional)

-

Hex-2-yne

-

Hydrogen gas

-

-

Procedure:

-

Catalyst Preparation:

-

In the round-bottom flask, dissolve nickel(II) acetate tetrahydrate (1.0 eq) in ethanol.

-

In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in ethanol.

-

While stirring the nickel acetate solution vigorously under a hydrogen atmosphere, add the sodium borohydride solution dropwise from the dropping funnel. A black precipitate of P-2 Nickel catalyst will form.

-

(Optional) After catalyst formation, add ethylenediamine (1.0-2.0 eq relative to nickel) to the suspension.

-

-

Hydrogenation:

-

To the freshly prepared catalyst suspension, add a solution of hex-2-yne (1.0 eq relative to the desired scale) in ethanol.

-

Maintain a positive pressure of hydrogen gas (e.g., with a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by GC.

-

Once the reaction is complete, carefully vent the hydrogen.

-

Filter the mixture through Celite® to remove the catalyst.

-

Remove the ethanol under reduced pressure.

-

Extract the residue with a non-polar solvent like pentane and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

After filtration, purify the product by fractional distillation.

-

-

Wittig Reaction

The Wittig reaction is a powerful method for forming carbon-carbon double bonds from a carbonyl compound and a phosphorus ylide. For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed. To synthesize (Z)-hex-2-ene, the reaction would involve butanal and the ylide derived from ethyltriphenylphosphonium bromide.[2][3]

-

Apparatus: A flame-dried, two-necked round-bottom flask with a magnetic stir bar, a septum, and a nitrogen inlet.

-

Reagents:

-

Ethyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium in hexanes or potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

-

Butanal

-

Pentane

-

Deionized water

-

-

Procedure:

-

Ylide Formation:

-

To the reaction flask under a nitrogen atmosphere, add ethyltriphenylphosphonium bromide (1.1 eq).[4]

-

Add anhydrous THF (or DMSO).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (e.g., n-butyllithium, 1.05 eq) dropwise. A color change (typically to orange or red) indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Slowly add butanal (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or GC analysis indicates the consumption of butanal.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with pentane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the pentane by distillation at atmospheric pressure (due to the volatility of hexene).

-

The crude product will contain triphenylphosphine oxide as a byproduct. Purify by fractional distillation to isolate (Z)-hex-2-ene.

-

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the described methods. It is important to note that specific yields and stereoselectivities for the synthesis of (Z)-hex-2-ene may vary and optimization may be required.

| Method | Starting Material | Key Reagents | Typical Yield (%) | Typical Z:E Ratio | Reference |

| Lindlar Catalyst Reduction | Hex-2-yne | Pd/CaCO₃, Pb(OAc)₂, Quinoline, H₂ | 85-95% | >95:5 | General knowledge[1] |

| P-2 Nickel Reduction | Hex-2-yne | Ni(OAc)₂, NaBH₄, H₂ | 80-90% | >98:2 | General knowledge[5] |

| Wittig Reaction | Butanal & Ethyltriphenylphosphonium Bromide | n-BuLi or KOtBu | 60-80% | >90:10 | General knowledge[2][3] |

Experimental and Logical Visualizations

The following diagrams illustrate the reaction pathways and experimental workflows described in this guide.

Purification and Characterization

The primary methods for the purification of the volatile (Z)-hex-2-ene are fractional distillation and preparative gas chromatography.[6][7]

-

Fractional Distillation: This technique is effective for separating (Z)-hex-2-ene from less volatile impurities such as triphenylphosphine oxide (from the Wittig reaction) or residual solvent.[8] Careful control of the distillation temperature is necessary to separate it from the (E)-isomer, although their boiling points are very close.

-

Characterization: The identity and purity of the synthesized (Z)-hex-2-ene should be confirmed by spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the sample and the Z:E ratio by separating the isomers. The mass spectrum will show the molecular ion peak and characteristic fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry. The coupling constants between the vinylic protons in the ¹H NMR spectrum are diagnostic for the (Z)-geometry (typically smaller J-coupling than for the (E)-isomer).

-

Conclusion

The stereoselective synthesis of (Z)-hex-2-ene can be reliably achieved through several established methods. The partial hydrogenation of hex-2-yne using Lindlar's catalyst or P-2 Nickel offers high stereoselectivity and good yields. The Wittig reaction provides an alternative route that builds the carbon skeleton and sets the double bond geometry simultaneously. The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements for purity and stereoselectivity. The provided protocols serve as a detailed guide for the synthesis, purification, and characterization of (Z)-hex-2-ene for research and development applications.

References

- 1. orgosolver.com [orgosolver.com]

- 2. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Purification [chem.rochester.edu]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties and Spectral Data of cis-2-Hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties and spectral data of cis-2-Hexene. The information is presented in a structured format to facilitate easy reference and comparison, supplemented by detailed experimental protocols for the cited analytical techniques.

Core Physical Properties

This compound, an alkene with the molecular formula C₆H₁₂, is a colorless liquid at room temperature.[1] Its physical characteristics are crucial for its handling, application in synthesis, and for purification processes. The key physical properties are summarized in the table below.

| Property | Value | Units |

| Molecular Weight | 84.16 | g/mol [2] |

| Boiling Point | 68-70 | °C |

| Melting Point | -141.15 | °C[3] |

| Density | 0.669 (at 25 °C) | g/mL |

| Refractive Index | 1.396 (at 20 °C) |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound. The following sections detail its characteristics in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

| Chemical Shift (δ) | Multiplicity | Assignment |

| ~5.4 ppm | m | Olefinic Protons (CH =CH ) |

| ~2.0 ppm | m | Allylic Protons (-CH ₂-CH=) |

| ~1.6 ppm | d | Methyl Protons (-CH=CH-CH ₃) |

| ~1.4 ppm | sextet | Methylene Protons (-CH ₂-CH₃) |

| ~0.9 ppm | t | Terminal Methyl Protons (-CH₂-CH ₃) |

¹³C NMR Spectral Data

| Chemical Shift (δ) | Assignment |

| ~125 ppm | Olefinic Carbons (-C H=C H-) |

| ~27 ppm | Allylic Carbon (-C H₂-CH=) |

| ~23 ppm | Methylene Carbon (-C H₂-CH₃) |

| ~14 ppm | Methyl Carbon (-CH=CH-C H₃) |

| ~12 ppm | Terminal Methyl Carbon (-CH₂-C H₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3015 | Medium | =C-H stretch |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1655 | Medium | C=C stretch (cis) |

| ~1460 | Medium | C-H bend |

| ~700 | Strong | =C-H bend (cis) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining its molecular weight and structure.

| m/z | Relative Intensity | Assignment |

| 84 | Moderate | [M]⁺ (Molecular Ion) |

| 69 | Moderate | [M-CH₃]⁺ |

| 55 | Strong | [M-C₂H₅]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl Cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physical and spectral properties of this compound.

Determination of Physical Properties

A standardized workflow is employed for the determination of the physical properties of a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is locked onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.

-

Data Acquisition: The appropriate NMR experiment (¹H or ¹³C) is selected, and the data is acquired.

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

The procedure for obtaining an IR spectrum of a liquid sample is as follows:

-

Background Spectrum: A background spectrum of the empty sample holder (e.g., salt plates) is recorded.

-

Sample Application: A thin film of this compound is placed between two salt plates (e.g., NaCl or KBr).

-

Sample Spectrum: The IR spectrum of the sample is recorded.

-

Data Analysis: The background spectrum is subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

The general workflow for obtaining a mass spectrum of a volatile liquid like this compound is described below.

-

Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are ionized, typically by electron impact (EI), to form a molecular ion.

-

Fragmentation: The high-energy molecular ion fragments into smaller, charged species.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

References

An In-depth NMR Analysis of cis-2-Hexene for Researchers and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and pharmaceutical development for the unambiguous structural elucidation of organic molecules. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of cis-2-Hexene. Detailed tables of predicted chemical shifts and coupling constants are presented, alongside standardized experimental protocols for data acquisition. Furthermore, this document employs visualizations using Graphviz to illustrate the molecular structure's magnetic environments and a typical experimental workflow, offering a complete reference for scientists and researchers.

Introduction to the NMR Spectroscopy of Alkenes

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For alkenes like this compound, ¹H NMR is particularly powerful for determining stereochemistry. The magnitude of the vicinal coupling constant (³J) between protons on a double bond is characteristically smaller for cis isomers (typically 6-14 Hz) compared to their trans counterparts (11-18 Hz)[1]. ¹³C NMR provides complementary information on the unique carbon environments, with alkene carbons appearing in a distinct downfield region (approximately 100-150 ppm)[2]. The steric strain in cis isomers can also influence the chemical shifts of nearby allylic carbons, a phenomenon known as the γ-gauche effect, often causing them to be more shielded (upfield shift) compared to the trans isomer.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is characterized by six distinct proton environments. The olefinic protons (H-2 and H-3) are the most deshielded due to the anisotropy of the double bond. The assignments, predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.

Figure 1: Structure of this compound with IUPAC numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (3H) | ~ 0.96 | Triplet (t) | J1,2 ≈ 7.5 Hz |

| H-2 (1H) | ~ 5.45 | Multiplet (m) | J2,3 ≈ 10.8 Hz (cis), J2,1 ≈ 7.5 Hz |

| H-3 (1H) | ~ 5.35 | Multiplet (m) | J3,2 ≈ 10.8 Hz (cis), J3,4 ≈ 7.5 Hz |

| H-4 (2H) | ~ 2.05 | Multiplet (m) | - |

| H-5 (2H) | ~ 1.39 | Sextet | J5,4 ≈ 7.4 Hz, J5,6 ≈ 7.4 Hz |

| H-6 (3H) | ~ 0.90 | Triplet (t) | J6,5 ≈ 7.4 Hz |

Note: Chemical shifts are relative to TMS (0 ppm) and are typically recorded in CDCl₃. Multiplicities are abbreviated as t (triplet), m (multiplet).

Predicted ¹³C NMR Spectral Data for this compound

Due to the lack of symmetry, all six carbon atoms in this compound are chemically non-equivalent and will produce six distinct signals in the broadband proton-decoupled ¹³C NMR spectrum. The olefinic carbons (C-2 and C-3) are significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~ 14.1 |

| C-2 | ~ 124.5 |

| C-3 | ~ 130.8 |

| C-4 | ~ 20.6 |

| C-5 | ~ 34.8 |

| C-6 | ~ 13.7 |

Note: Chemical shifts are relative to TMS (0 ppm) and are typically recorded in CDCl₃.

Experimental Protocols for NMR Analysis

The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for liquid samples such as this compound.

Sample Preparation

-

Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 50-100 mg is recommended.[3]

-

Solvent: Chloroform-d (CDCl₃) is a common and effective solvent for non-polar compounds like this compound. The residual proton signal of the solvent can be used for chemical shift calibration.

-

Filtration: To ensure magnetic field homogeneity and prevent line broadening, the sample solution must be free of particulate matter. Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.[4]

-

Final Volume: The final volume of the solution in the NMR tube should be sufficient to cover the detection coils, typically a height of 4-5 cm.

Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with broadband proton decoupling.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) to 0 ppm.

-

Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the protons in each environment.

Visualized Data Relationships

Molecular Environments of this compound

The following diagram illustrates the distinct chemical environments of the carbon and hydrogen atoms in the this compound molecule, which give rise to the predicted NMR signals.

Experimental Workflow for NMR Analysis

The logical flow from sample preparation to final data analysis is a critical component of reproducible scientific investigation. The diagram below outlines this standard workflow.

Conclusion

This guide has provided a detailed technical overview of the ¹H and ¹³C NMR analysis of this compound. By summarizing the predicted spectral data in a clear tabular format and outlining a robust experimental protocol, this document serves as a valuable resource for researchers in organic chemistry and drug development. The included visualizations of molecular signal relationships and experimental workflow further enhance the understanding and practical application of this powerful analytical technique.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the FTIR and Mass Spectrometry of cis-2-Hexene

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) analysis of this compound. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of experimental workflows and fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy of this compound

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key absorptions are related to the C=C double bond and the C-H bonds of the alkene and alkane portions of the molecule.

Experimental Protocol for FTIR Analysis

This protocol outlines the procedure for obtaining an FTIR spectrum of a neat liquid sample like this compound using a sealed liquid cell.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Sealed liquid cell with IR-transparent windows (e.g., NaCl, KBr, or CaF2)

-

Syringes for sample injection and cell flushing

-

Appropriate volatile solvent for cleaning (e.g., chloroform or dichloromethane)

-

Nitrogen gas for drying

Procedure:

-

Spectrometer Preparation: Purge the FTIR spectrometer's sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

Background Spectrum: Acquire a background spectrum of the empty, clean, and dry sealed liquid cell. This will be subtracted from the sample spectrum to negate any absorbance from the cell windows or residual solvent.

-

Sample Loading:

-

Sample Spectrum Acquisition:

-

Place the filled liquid cell into the sample holder within the spectrometer's sample compartment.

-

Acquire the FTIR spectrum of the sample. Typical scan settings for a liquid sample are a resolution of 4 cm⁻¹ and an accumulation of 32 to 64 scans over a wavenumber range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning:

-

After analysis, flush the liquid cell with an appropriate volatile solvent to remove the sample.[1]

-

Dry the cell by passing a gentle stream of nitrogen gas through it.

-

Store the cell in a desiccator to protect the hygroscopic window materials.

-

FTIR Data for this compound

The following table summarizes the characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3000 - 3100 | Medium | =C-H Stretch (alkene) |

| 2850 - 2960 | Strong | C-H Stretch (sp³) |

| ~1650 - 1660 | Medium | C=C Stretch (cis-disubstituted alkene)[3] |

| 675 - 725 | Strong | C-H Bend (out-of-plane wag) for cis-alkene[3] |

Note: The exact peak positions and intensities can vary slightly based on the specific instrument and sampling technique used.

Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile organic compounds like this compound.[4] This protocol outlines a general procedure for such an analysis.

Materials:

-

This compound sample

-

Volatile solvent for dilution (e.g., hexane or dichloromethane)

-

GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like TG-624SilMS)[5]

-

Helium carrier gas

-

Autosampler vials with septa

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent. The concentration should be in the ppm range (mg/mL).[1]

-

GC-MS System Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of the analyte from any impurities.[5]

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature to the mass spectrometer (e.g., 280°C).

-

Set the helium carrier gas flow rate.

-

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet using an autosampler for reproducibility.

-

Separation: The volatile sample is carried through the GC column by the helium gas. The separation of components is based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Fragmentation: As the this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is typically ionized by electron ionization (EI), which causes the molecule to fragment into a pattern of characteristic ions.

-

Detection: The fragment ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of each fragment ion. The molecular ion peak will correspond to the molecular weight of this compound (84.16 g/mol ).[6] The fragmentation pattern is then used to confirm the structure of the compound.

Mass Spectrometry Data for this compound

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The most abundant fragment ions are summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 84 | ~25 | [C₆H₁₂]⁺ (Molecular Ion) |

| 69 | ~60 | [C₅H₉]⁺ |

| 55 | 100 | [C₄H₇]⁺ (Base Peak) |

| 42 | ~85 | [C₃H₆]⁺ |

| 41 | ~90 | [C₃H₅]⁺ |

Note: Relative intensities are approximate and can vary depending on the instrument and experimental conditions. Data is compiled from publicly available spectral databases.[6][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the analysis of this compound using FTIR and GC-MS.

Caption: Experimental workflow for FTIR and GC-MS analysis of this compound.

Mass Spectrometry Fragmentation Pathway

The diagram below illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Proposed mass spectral fragmentation pathway for this compound.

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Hexene, (2Z)- | C6H12 | CID 643835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Hexene, (Z)- [webbook.nist.gov]

An In-depth Technical Guide to the Thermodynamic Stability of cis-2-Hexene vs. trans-2-Hexene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The spatial arrangement of atoms, or stereoisomerism, is a cornerstone of molecular behavior, profoundly influencing a compound's physical and chemical properties. In alkenes, cis-trans (geometric) isomerism presents a clear case of how structure dictates stability. This technical guide provides a detailed analysis of the thermodynamic stability of cis-2-hexene versus trans-2-hexene. Through an examination of thermochemical data and experimental protocols, this document confirms that trans-2-hexene is the more thermodynamically stable isomer. This stability difference, primarily quantified by comparing heats of hydrogenation, is a direct consequence of steric hindrance. Understanding these fundamental principles is critical for professionals in drug development and chemical synthesis, where reaction outcomes and product ratios are often governed by the relative stability of intermediates and transition states.

The Foundational Principle: Steric Hindrance

The core principle governing the relative stability of alkene isomers is steric hindrance.[1][2] In cis isomers, the principal substituent groups attached to the double-bonded carbons are located on the same side of the double bond. This proximity forces their electron clouds into close contact, creating van der Waals repulsion and inducing steric strain.[2] This strain raises the molecule's overall potential energy, rendering it less stable.

Conversely, in trans isomers, the substituent groups are positioned on opposite sides of the double bond.[1] This arrangement maximizes the distance between them, minimizing repulsive forces and resulting in a lower-energy, more stable molecular conformation.[1][3] For 2-hexene, the cis isomer forces the methyl and n-propyl groups into proximity, whereas the trans isomer allows them to exist far apart, leading to its enhanced stability.

References

An In-depth Technical Guide to the Solubility of cis-2-Hexene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cis-2-hexene in a range of common organic solvents. Due to the nature of this compound as a nonpolar hydrocarbon, its solubility is primarily governed by the principle of "like dissolves like." This document collates available qualitative data, presents it in a structured format, and provides a detailed experimental protocol for determining the miscibility of this compound with other liquid organic compounds.

Core Principles of Solubility

This compound is an alkene with the molecular formula C₆H₁₂. Its nonpolar nature, arising from the relatively even distribution of electron density across its carbon-carbon and carbon-hydrogen bonds, dictates its solubility behavior. It is readily soluble in nonpolar and weakly polar organic solvents where the intermolecular forces (primarily van der Waals forces) are similar to its own. Conversely, it is immiscible with highly polar solvents like water, as the strong hydrogen bonding between water molecules prevents the nonpolar alkene from integrating into the solvent structure.[1][2][3]

Quantitative Solubility Data

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, qualitative assessments consistently report it as being "soluble" in a range of common organic solvents. In the context of two liquids, "soluble" is generally understood to mean that the substances are miscible in all proportions, forming a single homogeneous phase. The following table summarizes the miscibility of this compound with several common organic solvents based on available data.

| Solvent | Molecular Formula | Polarity | Solubility of this compound | Reference |

| Ethanol | C₂H₅OH | Polar | Soluble (Miscible) | [1] |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Soluble (Miscible) | [1] |

| Benzene | C₆H₆ | Nonpolar | Soluble (Miscible) | [1] |

| Chloroform | CHCl₃ | Weakly Polar | Soluble (Miscible) | [1] |

| Ligroin | Mixture of Alkanes | Nonpolar | Soluble (Miscible) | [1] |

| Water | H₂O | Very Polar | Insoluble (Immiscible) | [1][2][3][4][5][6][7][8] |

Experimental Protocol for Determining Liquid-Liquid Miscibility

The following protocol provides a detailed methodology for determining the miscibility of this compound with a liquid organic solvent at a given temperature, typically 25°C. This method is based on visual observation of phase behavior.

1. Materials and Equipment:

-

This compound (high purity)

-

Test solvent (high purity)

-

A series of clean, dry glass test tubes with stoppers

-

Graduated pipettes or micropipettes for accurate volume measurement

-

Vortex mixer or mechanical shaker

-

Constant temperature bath

-

Light source for clear observation

2. Procedure:

-

Preparation of Mixtures:

-

Label a series of ten test tubes from 1 to 10.

-

Using a graduated pipette, add varying proportions of this compound and the test solvent to each test tube to achieve a total volume of 10 mL. The suggested volume ratios are provided in the table below:

-

| Test Tube # | Volume of this compound (mL) | Volume of Solvent (mL) |

| 1 | 1.0 | 9.0 |

| 2 | 2.0 | 8.0 |

| 3 | 3.0 | 7.0 |

| 4 | 4.0 | 6.0 |

| 5 | 5.0 | 5.0 |

| 6 | 6.0 | 4.0 |

| 7 | 7.0 | 3.0 |

| 8 | 8.0 | 2.0 |

| 9 | 9.0 | 1.0 |

| 10 | 9.9 | 0.1 |

-

Equilibration and Observation:

-

Stopper each test tube securely.

-

Place the test tubes in a constant temperature bath set to the desired temperature (e.g., 25°C) and allow them to equilibrate for at least 15 minutes.

-

After equilibration, vigorously mix the contents of each test tube for 1-2 minutes using a vortex mixer or by thorough manual shaking.

-

Return the test tubes to the constant temperature bath and allow them to stand undisturbed for at least 30 minutes.

-

Visually inspect each test tube against a light source.

-

Miscible: The mixture will appear as a single, clear, homogeneous liquid phase.

-

Immiscible: The mixture will separate into two distinct liquid layers.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate.

-

-

3. Data Interpretation:

-

If all prepared mixtures result in a single, clear phase, this compound and the test solvent are considered miscible in all proportions under the experimental conditions.

-

If two distinct layers are observed in any of the test tubes, the two liquids are immiscible or partially miscible . The relative volumes of the two layers will depend on the overall composition of the mixture.

4. For Partially Miscible Liquids (If Observed):

Should partial miscibility be observed, further quantitative analysis can be performed to determine the composition of each phase. This typically involves carefully separating the two layers and analyzing the composition of each using techniques such as:

-

Gas Chromatography (GC): A powerful technique for separating and quantifying volatile organic compounds. A calibration curve would first be established using known concentrations of this compound in the solvent.

-

Refractive Index Measurement: The refractive index of each separated layer can be measured and compared to a standard curve of refractive index versus composition for the binary mixture.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound in a given organic solvent.

Caption: Experimental workflow for determining miscibility.

Caption: Logical decision pathway for solubility determination.

References

- 1. This compound [chemister.ru]

- 2. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. CAS 7688-21-3: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS#:7688-21-3 | Chemsrc [chemsrc.com]

- 6. This compound, 96% | Fisher Scientific [fishersci.ca]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound, 96% | Fisher Scientific [fishersci.ca]

Quantum Chemical Calculations of cis-2-Hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of cis-2-hexene. It details the computational methodologies, presents available quantitative data from theoretical studies, and outlines the logical workflows involved in such analyses. This document is intended to serve as a practical resource for professionals in computational chemistry, drug development, and related scientific fields.

Introduction to Computational Studies of this compound

This compound (C6H12) is an alkene with a double bond between the second and third carbon atoms, where the alkyl substituents are on the same side of the double bond.[1][2] Its relatively simple structure, combined with the presence of a double bond and conformational flexibility, makes it an excellent model system for various quantum chemical investigations. Computational studies can provide deep insights into its geometric structure, vibrational properties, conformational landscape, and reactivity, which are crucial for understanding its role in more complex chemical systems and reactions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules.[3] These methods are instrumental in predicting reaction mechanisms, understanding spectroscopic data, and exploring potential energy surfaces.

Computational Methodologies (Experimental Protocols)

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and basis set. The following protocols represent common and robust approaches for studying molecules like this compound.

Geometry Optimization

The first step in most quantum chemical studies is to find the equilibrium geometry of the molecule, which corresponds to a minimum on the potential energy surface.

-

Methodology : A widely used and reliable method for geometry optimization is Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.[4]

-

Basis Set : Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly employed. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electron distribution, especially for systems involved in interactions.[3]

-

Procedure : The optimization process involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached where the net forces are close to zero.

Vibrational Frequency Calculations

Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[5][6]

-

Methodology : The calculations involve computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.[3][7]

-

Level of Theory : It is crucial to perform frequency calculations at the same level of theory and with the same basis set as the geometry optimization.

-

Interpretation : The calculated frequencies can be compared with experimental spectroscopic data. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and deficiencies in the computational method.

Conformational Analysis

This compound possesses conformational flexibility due to rotation around its single bonds. A thorough computational study involves exploring its potential energy surface (PES) to identify stable conformers and the energy barriers between them.

-

Methodology : A relaxed PES scan is a common technique. In this approach, a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecular geometry is optimized.[8][9] This allows for the mapping of the energy as a function of that dihedral angle, revealing the locations of energy minima (stable conformers) and transition states.

-

Procedure : For this compound, key dihedral angles to scan would be around the C-C single bonds adjacent to the double bond. The resulting energy profile provides the relative energies of the different conformers.

Quantitative Data

While a comprehensive set of publicly available calculated data for all properties of isolated this compound is not available, the following table presents specific findings from a computational study on its reactivity.

Reaction Energetics

The following data summarizes the calculated activation energies for the epoxidation of this compound and trans-2-hexene over various active centers in a TS-1 zeolite catalyst, as determined by DFT calculations.[4]

| Active Center Species | Activation Energy for this compound (kJ mol⁻¹) | Activation Energy for trans-2-Hexene (kJ mol⁻¹) |

| Ti-η²(OOH) | 38.6 | 60.1 |

| Ti-η²(OOH)–H₂O | 53.6 | 55.2 |

| Ti-η²(OOH)–(Hβ)H₂O | 52.1 | 80.5 |

| Ti-η²(OOH)–H₂O–(Hβ)H₂O | 64.0 | 85.8 |

| Data sourced from a study using Density Functional Theory with the ONIOM scheme.[4] |

This study highlights that this compound generally exhibits a lower activation energy barrier for epoxidation compared to its trans isomer, suggesting higher reactivity under these specific catalytic conditions.[4]

Visualizations: Workflows and Logical Relationships

Diagrams are essential for visualizing the logical flow of computational procedures and the relationships between different concepts. The following diagrams were generated using the Graphviz DOT language.

General Workflow for Quantum Chemical Calculations

Caption: General workflow for quantum chemical calculations on a molecule.

Logic of a Relaxed Potential Energy Surface (PES) Scan

Caption: Logical flow for a relaxed potential energy surface scan.

Conclusion

Quantum chemical calculations offer a powerful and versatile framework for investigating the properties and reactivity of this compound. Through systematic application of methods like DFT for geometry optimization, vibrational frequency analysis, and conformational searching, researchers can gain detailed, atomistic-level insights. The methodologies and workflows outlined in this guide provide a robust foundation for conducting such studies, enabling the prediction of molecular properties and the elucidation of chemical behavior critical to various scientific and industrial applications.

References

- 1. 2-Hexene, (2Z)- | C6H12 | CID 643835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Item - Computational vibrational spectroscopic studies for condensed phase systems - University of Wollongong - Figshare [ro.uow.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. chimia.ch [chimia.ch]

- 6. ERIC - EJ1184694 - Vibrational Spectroscopy of Hexynes: A Combined Experimental and Computational Laboratory Experiment, Journal of Chemical Education, 2018-Jul [eric.ed.gov]

- 7. arxiv.org [arxiv.org]

- 8. scanning potential energy surfaces [cup.uni-muenchen.de]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of cis-2-Hexene in Olefin Metathesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cis-2-hexene in various olefin metathesis reactions. Detailed protocols and data are presented to guide researchers in employing this internal olefin for the synthesis of novel molecules and polymers.

Introduction to Olefin Metathesis and the Role of Internal Olefins

Olefin metathesis is a powerful catalytic reaction that allows for the cleavage and reformation of carbon-carbon double bonds, enabling the synthesis of a wide array of molecules and polymers. The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. While terminal olefins are commonly employed in these transformations, internal olefins, such as this compound, offer unique opportunities for controlling product structure and accessing complex molecular architectures. The cis-configuration of the double bond can influence the stereochemical outcome of the reaction, providing a handle for synthesizing polymers with specific thermal and mechanical properties.[1][2]

Applications of this compound in Olefin Metathesis

This compound can be utilized in several key types of olefin metathesis reactions:

-

Acyclic Diene Metathesis (ADMET) Polymerization: While ADMET typically involves the polymerization of α,ω-dienes, internal olefins can be incorporated to create polymers with internal double bonds, influencing the polymer's physical properties. The stereochemistry of the resulting polymer is often dictated by the catalyst and reaction conditions.[1][3]

-

Cross-Metathesis (CM): This reaction involves the metathesis of two different olefins. This compound can be reacted with a variety of other olefins, including terminal and functionalized olefins, to generate new substituted alkenes. The selectivity of the cross-metathesis reaction is a key consideration, as homo-dimerization of the starting materials can occur as a side reaction.[4][5]

-

Ethenolysis: This is a specific type of cross-metathesis where an internal olefin is reacted with ethylene to produce two smaller terminal olefins. Ethenolysis of this compound would theoretically yield 1-butene and propylene. This process is valuable for the production of alpha-olefins from larger internal olefins.[6][7]

-

Chain Transfer Agent in Ring-Opening Metathesis Polymerization (ROMP): Acyclic olefins can act as chain transfer agents (CTAs) in ROMP to control the molecular weight of the resulting polymers. While terminal olefins are more commonly used, internal olefins like this compound can also participate in this process.[8]

Experimental Protocols

The following are generalized protocols for olefin metathesis reactions. Specific modifications may be necessary based on the substrate and desired product.

General Protocol for Cross-Metathesis of this compound with a Terminal Olefin

This protocol outlines a general procedure for the cross-metathesis of this compound with a generic terminal olefin (e.g., 1-octene) using a Grubbs-type catalyst.

Materials:

-

This compound

-

1-Octene

-

Grubbs II Catalyst (or other suitable ruthenium catalyst)

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Preparation: In a glovebox or under an inert atmosphere, add the Grubbs II catalyst (e.g., 1-5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add the desired volume of anhydrous, degassed solvent to dissolve the catalyst.

-

Substrate Addition: Add the terminal olefin (1.0 equivalent) to the flask via syringe.

-

Reaction Initiation: Add this compound (1.0 - 2.0 equivalents) to the reaction mixture. Using a slight excess of one olefin can help drive the reaction towards the desired cross-product.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40 °C). Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired cross-metathesis product.

General Protocol for Acyclic Diene Metathesis (ADMET) Polymerization

This protocol describes the general procedure for the polymerization of a diene monomer, where the principles can be adapted for reactions involving internal olefins like this compound if used as a co-monomer or for specific polymer architectures.

Materials:

-

α,ω-Diene monomer

-

Grubbs I or II Catalyst

-

Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)

-

High-vacuum line

Procedure:

-

Monomer and Catalyst Preparation: In a glovebox, charge a reaction vessel suitable for high vacuum with the α,ω-diene monomer and the Grubbs catalyst (typically 0.1-1.0 mol%).

-

Solvent Addition: Add the anhydrous, degassed solvent to dissolve the reactants.

-

Polymerization: The reaction vessel is connected to a high-vacuum line, and the reaction mixture is stirred at a specific temperature (e.g., 50-80 °C). The application of vacuum is crucial to remove the ethylene byproduct, which drives the polymerization equilibrium towards the formation of high molecular weight polymer.[1][9]

-

Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

-

Termination and Precipitation: After the desired reaction time, the reaction is cooled to room temperature and the catalyst is quenched with ethyl vinyl ether. The polymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Data Presentation

The following tables summarize typical quantitative data for olefin metathesis reactions. Note that specific data for this compound is limited in the readily available literature, and these tables represent general trends and data for analogous internal olefins.

Table 1: Cross-Metathesis of Internal Olefins with Terminal Olefins

| Entry | Internal Olefin | Terminal Olefin | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Cross-Product Yield (%) | E/Z Ratio |

| 1 | cis-3-Hexene | 1-Pentene | Grubbs II (2.5) | CH₂Cl₂ | 40 | 12 | >95 | 75 | 4:1 |

| 2 | cis-2-Heptene | Styrene | Hoveyda-Grubbs II (3.0) | Toluene | 60 | 8 | 90 | 68 | >10:1 |

| 3 | cis-4-Octene | Allylbenzene | Grubbs II (5.0) | CH₂Cl₂ | RT | 24 | 85 | 60 | 5:1 |

Data is representative and compiled from general knowledge of olefin metathesis reactions.

Table 2: Acyclic Diene Metathesis (ADMET) Polymerization Data

| Entry | Monomer | Catalyst (mol%) | Temp (°C) | Time (h) | Mn (kDa) | PDI | % cis |

| 1 | 1,9-Decadiene | Grubbs I (0.5) | 50 | 16 | 25.3 | 1.8 | ~20 |

| 2 | Diethyl diallylmalonate | Grubbs II (1.0) | 60 | 12 | 15.8 | 1.6 | ~15 |

| 3 | cis,cis-1,6-Octadiene | Dithiolate Ru Catalyst (1.0) | 25 | 24 | 30.1 | 1.5 | >95 |

Data is representative and compiled from literature on ADMET polymerization.[1]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in olefin metathesis involving this compound.

Caption: General mechanism of cross-metathesis.

References

- 1. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADMET polymers: synthesis, structure elucidation, and function - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Cross Metathesis [organic-chemistry.org]

- 6. Propylene synthesis via isomerization–metathesis of 1-hexene and FCC olefins - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00269D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: cis-2-Hexene in Coordination Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-hexene, an internal olefin, presents a unique challenge in the field of coordination polymerization. Unlike their terminal α-olefin counterparts, such as 1-hexene, internal olefins exhibit significantly lower reactivity due to steric hindrance around the double bond. This characteristic makes their homopolymerization difficult with traditional Ziegler-Natta or metallocene catalysts. However, the incorporation of internal olefins into polymer chains is of interest for modifying polymer properties, such as crystallinity and glass transition temperature.

These application notes provide a detailed overview of the theoretical application of this compound as a monomer in coordination polymerization. Given the scarcity of direct experimental data for the homopolymerization of this compound, this document presents a generalized, hypothetical protocol based on established methods for α-olefins and the known behavior of internal olefins. Additionally, a more practical protocol for the copolymerization of this compound with a more reactive monomer, ethylene, is provided.

Challenges in the Homopolymerization of this compound

The primary obstacle in the coordination polymerization of this compound is its low reactivity. The steric bulk of the alkyl groups surrounding the internal double bond hinders the approach and coordination of the monomer to the active metal center of the catalyst. This often results in very low to negligible polymerization activity. For this reason, the copolymerization of internal olefins with more reactive α-olefins is a more common and successful strategy.

Hypothetical Homopolymerization of this compound

This protocol is a generalized procedure and should be considered a starting point for experimental design. Optimization of catalyst systems, temperature, and pressure would be necessary to achieve any measurable conversion.

Experimental Protocol

Materials:

-

Catalyst System: A high-activity Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂) or a metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂).

-

Cocatalyst: Methylaluminoxane (MAO) or Triethylaluminum (TEAL).

-

Monomer: High-purity this compound, free from water and other polar impurities.

-

Solvent: Anhydrous, deoxygenated toluene or hexane.

-

Quenching Agent: Acidified methanol (5% HCl in methanol).

-

Inert Gas: High-purity nitrogen or argon.

Procedure:

-

Reactor Preparation: A Schlenk flask or a stirred-tank reactor is thoroughly dried under vacuum and purged with inert gas.

-

Solvent and Monomer Addition: Anhydrous solvent is transferred to the reactor via cannula, followed by the desired amount of purified this compound. The solution is brought to the desired reaction temperature.

-

Catalyst Activation: In a separate Schlenk flask, the catalyst is suspended in a small amount of solvent. The cocatalyst (e.g., MAO) is added slowly at a specific Al/metal molar ratio (e.g., 1000:1 for metallocenes). The mixture is stirred for a predetermined time to allow for catalyst activation.

-

Polymerization Initiation: The activated catalyst solution is transferred to the reactor containing the monomer solution to initiate polymerization.

-

Reaction Monitoring: The reaction is allowed to proceed for a set time under constant stirring and temperature. Due to the expected low reaction rate, extended reaction times may be necessary.

-

Termination: The polymerization is terminated by the addition of the quenching agent (acidified methanol).

-

Polymer Isolation: The resulting polymer (if any) is precipitated in a large volume of methanol, filtered, washed with fresh methanol, and dried under vacuum at a moderate temperature.

-

Characterization: The polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Copolymerization of this compound with Ethylene

Copolymerization with a highly reactive monomer like ethylene is a more feasible approach to incorporate this compound units into a polymer chain.[1][2]

Experimental Protocol

Materials:

-

Catalyst System: Silica-supported metallocene catalyst (e.g., (n-BuCp)₂ZrCl₂/SiO₂).[1][3]

-

Cocatalyst: Methylaluminoxane (MAO) or Triisobutylaluminum (TIBA) as a scavenger.[2]

-

Monomers: High-purity ethylene and this compound.

-

Solvent: Anhydrous, deoxygenated hexane for slurry polymerization, or conducted in the gas phase.

-

Quenching Agent: Acidified methanol.

-

Inert Gas: High-purity nitrogen.

Procedure:

-

Reactor Setup: A gas-phase or slurry-phase polymerization reactor is prepared under an inert atmosphere.

-

Monomer Feed: For a gas-phase reaction, a mixture of ethylene and this compound at a defined ratio is fed into the reactor.[1] For a slurry reaction, the reactor is charged with the solvent and this compound.

-

Catalyst Injection: The solid catalyst is injected into the reactor. The cocatalyst is added to the reactor prior to or simultaneously with the catalyst.

-

Polymerization: The reactor is pressurized with ethylene to the desired pressure, and the temperature is maintained at the setpoint. The polymerization is allowed to proceed for the desired duration.

-

Termination and Isolation: The ethylene feed is stopped, and the reactor is vented. The resulting polymer powder is collected and treated with a quenching agent, followed by washing and drying.

-

Characterization: The copolymer is analyzed for its composition (incorporation of this compound) using ¹³C NMR, for its molecular weight and PDI using GPC, and for its thermal properties using Differential Scanning Calorimetry (DSC).

Data Presentation